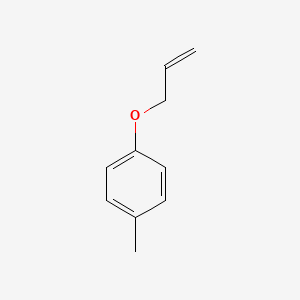

Allyl p-tolyl ether

描述

Allyl p-tolyl ether is an organic compound characterized by the presence of an allyl group attached to a p-tolyl ether moiety

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: One common method for preparing this compound is the Williamson ether synthesis. This involves the reaction of p-tolyl alcohol with allyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

Alkylation of Phenols: Another method involves the alkylation of p-cresol with allyl chloride in the presence of a base such as sodium hydroxide. This reaction can be carried out under reflux conditions to achieve the desired product.

Industrial Production Methods:

- Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and optimized reaction parameters are used to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of saturated ethers. Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: The allyl group in this compound can participate in substitution reactions. For example, halogenation can occur in the presence of halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed:

Oxidation: Formation of p-tolyl aldehyde or p-tolyl acid.

Reduction: Formation of saturated ethers.

Substitution: Formation of halogenated derivatives.

Chemistry:

- This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

- It serves as a precursor for the synthesis of polymers and resins.

Biology and Medicine:

- Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial or anticancer properties.

Industry:

- In the materials science field, this compound is used in the production of specialty chemicals and advanced materials.

作用机制

The mechanism of action of allyl p-tolyl ether in chemical reactions involves the activation of the allyl group and the ether linkage. The allyl group can undergo various transformations, including addition and substitution reactions, while the ether linkage provides stability to the molecule. Molecular targets and pathways involved in its biological activity are still under investigation, with studies focusing on its interaction with cellular components and enzymes.

相似化合物的比较

Allyl phenyl ether: Similar structure but with a phenyl group instead of a p-tolyl group.

Benzyl p-tolyl ether: Contains a benzyl group instead of an allyl group.

Allyl anisole: Contains a methoxy group instead of a p-tolyl group.

Comparison:

Allyl phenyl ether: Allyl p-tolyl ether has a methyl group on the aromatic ring, which can influence its reactivity and physical properties.

Benzyl p-tolyl ether: The presence of a benzyl group instead of an allyl group affects the compound’s reactivity, particularly in substitution reactions.

Allyl anisole: The methoxy group in allyl anisole can lead to different electronic effects compared to the methyl group in this compound, impacting its chemical behavior.

This compound stands out due to the presence of the p-tolyl group, which imparts unique electronic and steric properties, making it a valuable compound in various chemical and industrial applications.

生物活性

Allyl p-tolyl ether (C10H12O), a compound characterized by an allyl group attached to a p-tolyl ether moiety, has garnered interest in various fields of research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods, including:

- Williamson Ether Synthesis : This involves reacting p-tolyl alcohol with allyl bromide in the presence of a strong base like sodium hydride or potassium hydroxide.

- Alkylation of Phenols : Another method includes alkylating p-cresol with allyl chloride using sodium hydroxide under reflux conditions.

Biological Activities

Research indicates that this compound and its derivatives may exhibit significant antimicrobial and anticancer properties. The ongoing studies aim to explore these potential activities further.

Antimicrobial Activity

A study investigated the antimicrobial effects of various ether compounds, including this compound. The results showed that certain concentrations could inhibit the growth of bacteria and fungi, suggesting its utility in developing antimicrobial agents .

Anticancer Properties

Preliminary data indicate that this compound may have anticancer effects. Specific derivatives have been shown to induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms and efficacy .

The primary reaction involving this compound is the Claisen rearrangement , which transforms allyl aryl ethers into ortho-allyl phenols. This reaction is notable for its ability to break carbon-oxygen bonds while forming new carbon-carbon bonds, thus altering the compound's biological activity .

Biochemical Pathways

The Claisen rearrangement occurs through a concerted mechanism, where the carbon-oxygen bond breaks simultaneously with the formation of a new carbon-carbon bond. This reaction is enhanced in polar and protic solvents, indicating that solvent choice can significantly influence the reaction rate and product distribution .

Case Studies and Research Findings

- Kinetic Studies : Research has shown that the Claisen rearrangement of this compound is a first-order reaction under specific conditions. Kinetic data suggest that the activation energy for this reaction is approximately 31,400 cal/mol, indicating a moderate barrier for transformation .

- Solvent Effects : A study utilizing machine learning techniques demonstrated how solvent effects can impact the Claisen rearrangement of this compound. It was found that water as a solvent significantly accelerates the reaction compared to non-polar solvents .

- Comparative Analysis : When compared to similar compounds like allyl phenyl ether and benzyl p-tolyl ether, this compound exhibits unique reactivity patterns due to the presence of the methyl group on the aromatic ring. This structural feature can influence both chemical behavior and biological activity .

Summary Table of Biological Activities

化学反应分析

Claisen Rearrangement

The Claisen rearrangement of allyl p-tolyl ether is a thermally induced -sigmatropic rearrangement that proceeds via a six-membered cyclic transition state. This reaction converts the allyl ether into a non-aromatic intermediate, which rapidly tautomerizes to form a C-prenylated phenolic product .

Mechanism and Computational Insights

-

Concerted Pathway : Density functional theory (DFT) calculations confirm a concerted mechanism where the C1–C5 bond forms synchronously with C3–O bond cleavage (Figure 1) . The transition state involves partial positive charge stabilization on the allyl group .

-

Activation Energies :

-

Solvent Effects :

Water accelerates the reaction by lowering the activation barrier by 6–9 kcal/mol due to hydrogen bonding and stabilization of the transition state . Microdroplet experiments further demonstrate a 10× rate acceleration under acidic interfacial conditions, capturing the transient ketone intermediate (6-allylcyclohexa-2,4-dien-1-one) with a calculated activation energy of 5.2 kcal/mol .

Tandem Claisen Rearrangement-Intermolecular Hydroalkoxylation (CR-IH)

Under subcritical water (260–280°C), allyl p-tolyl ether undergoes CR-IH to form dihydrobenzofuran derivatives with high efficiency .

Reaction Conditions and Yields

| Substrate | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Allyl p-tolyl ether | HZSM-5 (Si:Al=22:1) | 260 | 20 | 95 |

| Allyl o-tolyl ether | HZSM-5 | 260 | 20 | 91 |

| Allyl m-tolyl ether | HZSM-5 | 260 | 20 | 63 |

-

Mechanistic Pathway :

Cleavage Reactions

Allyl p-tolyl ether can undergo nucleophilic cleavage under specific conditions:

-

SN2' Mechanism : Reaction with tert-butyllithium in n-pentane at low temperatures cleaves the allyl ether bond, producing phenol derivatives and 4,4-dimethyl-1-pentene .

-

Acid-Mediated Fission : In acidic environments, allyl ethers generate benzyl cations, leading to esterification or recombination products .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing allyl p-tolyl ether, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution. A standard method involves reacting allyl bromide (CH₂=CH-CH₂-Br) with sodium p-tolyl oxide (NaOC₆H₄CH₃) under controlled heating (60–80°C) in an anhydrous solvent like diethyl ether or THF. The reaction proceeds via an SN2 mechanism, requiring stoichiometric equivalents of reagents and inert conditions to prevent hydrolysis . Optimization includes monitoring reaction completion via TLC or GC-MS, with yields improved by using freshly distilled allyl bromide and avoiding excess base, which may promote elimination side reactions.

Q. How does the Claisen rearrangement apply to this compound, and what are its fundamental mechanistic steps?

The Claisen rearrangement is a [3,3]-sigmatropic rearrangement where this compound thermally converts to 2-(p-tolyloxy)propenal. The reaction proceeds through a cyclic six-membered transition state, with activation energy influenced by the electron-donating p-tolyl group. Experimental studies in diphenyl ether at 180–200°C show first-order kinetics, with rate constants dependent on solvent polarity and temperature . Basic characterization involves tracking product formation via NMR (disappearance of allyl ether signals at δ 4.5–5.0 ppm) and IR (emergence of carbonyl stretches at ~1680 cm⁻¹).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Allyl ethers are stable under neutral to mildly basic conditions (pH 7–12) but hydrolyze rapidly under strong acids (pH < 1) or bases (pH > 12) at elevated temperatures (>80°C). For this compound, acidic hydrolysis cleaves the ether bond to yield p-cresol and acrolein, while basic conditions may induce elimination. Stability tests involve incubating the compound in buffered solutions and analyzing degradation via HPLC. Long-term storage recommendations include inert atmospheres and desiccants to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can kinetic parameters for the Claisen rearrangement of this compound be experimentally determined?

Kinetic studies employ differential scanning calorimetry (DSC) or isothermal reaction monitoring in diphenyl ether. For example, rate constants (k) are derived from time-resolved NMR or GC data, fitting to the first-order integrated rate law. Activation energy (Eₐ) is calculated via the Arrhenius equation by measuring k at multiple temperatures (e.g., 160–220°C). Advanced analyses include Eyring plots to determine entropy (ΔS‡) and enthalpy (ΔH‡) of activation. Contradictions in reported Eₐ values (e.g., solvent effects) require validation using high-purity substrates and controlled atmospheres .

Q. What catalytic systems enable selective cleavage of this compound, and how do mechanistic pathways differ?

Transition-metal catalysts like RhCl(PPh₃)₃ or Pd(0) complexes facilitate allyl ether cleavage via oxidative addition. For this compound, RhCl(PPh₃)₃ in aqueous ethanol (reflux, 3–5 hours) generates p-cresol with >90% yield, as confirmed by GC-MS. Mechanistic studies (DFT calculations) reveal a π-complex intermediate (Pd-2a) stabilized by van der Waals interactions, with entropic penalties at low concentrations limiting pre-association . Competing pathways (e.g., β-hydride elimination) are minimized by ligand choice and solvent polarity.

Q. How can computational models predict the electronic and spectroscopic properties of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, dipole moments, and polarizabilities. For this compound, frontier molecular orbital analysis (HOMO-LUMO gaps) predicts reactivity trends, while IR and Raman spectra are simulated using harmonic vibrational frequency calculations. Machine learning models like ETGNN (Equivariant Tensor Graph Neural Networks) improve accuracy in predicting second-order polarizability tensors (MAE < 0.5 meV/Å) compared to traditional gradient-based methods . Validation involves benchmarking against experimental NMR chemical shifts and X-ray crystallography data.

Q. What role does this compound play in catalytic C–C bond formation, and how are intermediates characterized?

In palladium-catalyzed reactions, this compound forms π-allyl-Pd complexes, enabling allylic alkylation or cross-coupling. Mechanistic studies (e.g., in situ XAFS or ESI-MS) identify intermediates like [Pd(η³-C₃H₅)(p-tolyl-O)]⁺. Kinetic isotope effects (KIEs) and stereochemical probes (chiral ligands) elucidate oxidative addition vs. associative pathways. Contradictions in reported turnover frequencies (TOFs) arise from solvent coordination effects, resolved by using low-donor solvents like THF .

属性

IUPAC Name |

1-methyl-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROCNZZBLCAOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946086 | |

| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23431-48-3 | |

| Record name | 23431-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。